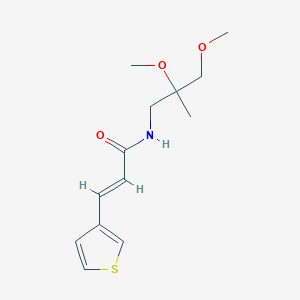

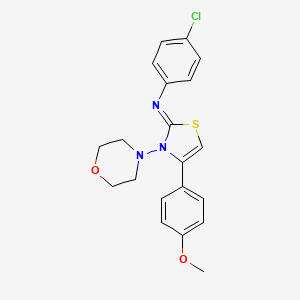

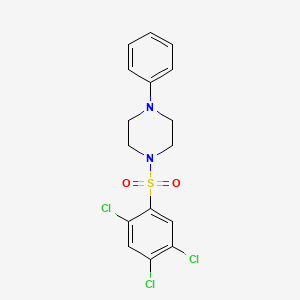

(Z)-4-chloro-N-(4-(4-methoxyphenyl)-3-morpholinothiazol-2(3H)-ylidene)aniline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound is a type of organic molecule that likely contains a thiazole ring (a type of heterocyclic compound), an aniline group (an amine attached to a phenyl group), and a methoxy group (an oxygen atom bonded to a methyl group). It also seems to have a morpholino group, which is a common motif in medicinal chemistry .

Synthesis Analysis

While the exact synthesis process for this compound isn’t available, similar compounds are often synthesized via Schiff bases reduction routes . This involves the reaction of a primary amine with a carbonyl compound to form a Schiff base, which is then reduced to form the final product .Molecular Structure Analysis

The exact molecular structure of this compound isn’t available, but similar compounds often have complex structures with multiple rings and functional groups . The presence of the thiazole ring, aniline group, methoxy group, and morpholino group would all contribute to the overall structure of the molecule .Wirkmechanismus

Target of Action

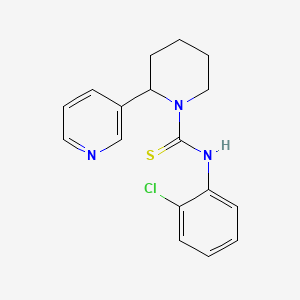

The primary targets of this compound, also known as Ohtuvayre, are the enzymes phosphodiesterase 3 and phosphodiesterase 4 (PDE3 and PDE4) . These enzymes play a crucial role in the regulation of intracellular levels of cyclic nucleotides, which are important secondary messengers in cells.

Mode of Action

Ohtuvayre acts as a selective dual inhibitor of PDE3 and PDE4 . By inhibiting these enzymes, it prevents the breakdown of cyclic nucleotides, leading to an increase in their intracellular concentrations. This results in the relaxation of smooth muscle cells in the airways and a reduction in inflammation, providing both bronchodilator and non-steroidal anti-inflammatory effects .

Biochemical Pathways

The inhibition of PDE3 and PDE4 affects multiple biochemical pathways. Increased levels of cyclic nucleotides can activate protein kinase A, which in turn phosphorylates various target proteins, leading to changes in their activity. This can result in a wide range of effects, including the relaxation of smooth muscle cells and the inhibition of inflammatory cell activation .

Pharmacokinetics

It is known that ohtuvayre is delivered directly to the lungs through a standard jet nebulizer , which suggests that it is likely to have good bioavailability in the lung tissue.

Result of Action

The dual action of Ohtuvayre as a bronchodilator and anti-inflammatory leads to improved lung function and reduced symptoms in patients with chronic obstructive pulmonary disease (COPD) . It has been shown to provide clinical benefits both alone and when used with other maintenance therapies .

Eigenschaften

IUPAC Name |

N-(4-chlorophenyl)-4-(4-methoxyphenyl)-3-morpholin-4-yl-1,3-thiazol-2-imine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20ClN3O2S/c1-25-18-8-2-15(3-9-18)19-14-27-20(22-17-6-4-16(21)5-7-17)24(19)23-10-12-26-13-11-23/h2-9,14H,10-13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYZMRGROWYKCQP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CSC(=NC3=CC=C(C=C3)Cl)N2N4CCOCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20ClN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

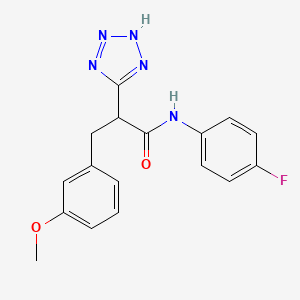

![1-((3-fluorobenzyl)thio)-4-phenethyl-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B2907632.png)

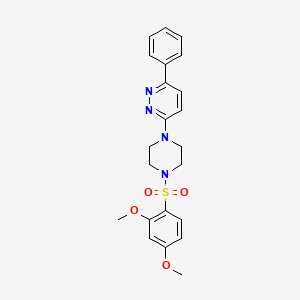

![N-methyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-1H-indole-5-carboxamide](/img/structure/B2907636.png)

![2-(3-Chlorothiophen-2-yl)-5-[2-(trifluoromethyl)phenyl]-1,3,4-oxadiazole](/img/structure/B2907641.png)